5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The indoline and piperidine rings in this compound are fused together, creating a spirocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the electrophilic bromination of the indoline ring. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced forms with different functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound has potential applications in the study of biological systems due to its structural similarity to natural products. It can be used as a probe to investigate biological pathways and interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its unique structure may offer advantages in the design of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromoindoline: Shares the indoline core but lacks the spirocyclic structure.
1’-Methylspiro[indoline-3,4’-piperidine]: Similar spirocyclic structure but without the bromine atom.
Uniqueness: 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of both the bromine atom and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTDNCLENFDGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672110 | |
Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920023-48-9 | |
Record name | 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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